molecular formula C15H14ClNO2S2 B2925998 (5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone CAS No. 2034471-30-0

(5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone

Cat. No.: B2925998
CAS No.: 2034471-30-0
M. Wt: 339.85
InChI Key: NXNSHDKALAZUGU-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a synthetic thiazolidinone-based compound designed for advanced pharmaceutical and biochemical research. This hybrid molecule incorporates both a 5-chlorothiophene ring and a 4-methoxyphenyl-substituted thiazolidinone core, a structural motif known for significant pharmacological potential. The compound is of particular interest in medicinal chemistry for the exploration of novel bioactive agents. Thiazolidinone derivatives have demonstrated a wide spectrum of biological activities, with extensive research highlighting their application in anticancer drug discovery . Specifically, such compounds have shown promise in evaluating cytotoxicity and inducing apoptosis in human leukemia cells, suggesting a potential mechanism of action involving the disruption of cancer cell proliferation . The 5-chlorothiophene moiety, as part of the larger thiophene-based chemical class, may contribute to the molecule's electronic properties and its ability to interact with biological targets through coordination bonding, given the established σ-donor and π-acceptor properties of the thiophene ring system . The presence of the 4-methoxyphenyl group is a common feature in drug design, often influencing the compound's pharmacokinetic profile and target binding affinity. Researchers can utilize this chemical as a key intermediate or precursor for the synthesis of more complex molecules, or as a core scaffold for developing new therapeutic candidates in oncology and other disease areas. Its structure, featuring multiple pharmacophoric elements, makes it a valuable tool for structure-activity relationship (SAR) studies, hit-to-lead optimization, and target identification campaigns. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S2/c1-19-11-4-2-10(3-5-11)15-17(8-9-20-15)14(18)12-6-7-13(16)21-12/h2-7,15H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNSHDKALAZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Chlorothiophen-2-yl)(2-(4-methoxyphenyl)thiazolidin-3-yl)methanone is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14ClN1O2S1\text{C}_{15}\text{H}_{14}\text{ClN}_1\text{O}_2\text{S}_1

Biological Activity Overview

Research indicates that thiazolidinone derivatives, including the compound in focus, exhibit a range of biological activities:

  • Anticancer Activity : Various studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Effects : Certain thiazolidinones exhibit anti-inflammatory properties, which may contribute to their therapeutic potential.

Anticancer Activity

One of the most significant areas of research regarding this compound is its anticancer activity. A study focusing on thiazolidinone derivatives indicated that modifications at specific positions on the thiazolidinone ring could enhance anticancer properties. The presence of electron-donating groups was found to play a crucial role in increasing cytotoxicity against various cancer cell lines, particularly leukemia .

Case Studies

  • Cell Line Studies : In vitro studies using human leukemia cell lines showed that compounds similar to this compound exhibited moderate to strong antiproliferative activity. The mechanism involved cell cycle arrest and induction of apoptosis, confirmed through assays such as MTT and Trypan blue .
  • Mechanism of Action : The compound's mechanism was elucidated through flow cytometric analysis and DNA fragmentation assays, indicating that it triggers apoptotic pathways in cancer cells. Specifically, compounds with similar structures were shown to activate caspases, leading to programmed cell death .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
5-(4-chlorophenyl)thiazolidin-3-oneAnticancerHL-60 (human leukemia)12.5
4-Oxo-2-thioxothiazolidin-3-yl acetic acid derivativeAnticancerK562 (chronic myeloid leukemia)15.0
This compoundAnticancerJurkat (T-cell leukemia)TBDCurrent Study

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules, emphasizing substituent effects, synthesis strategies, and inferred biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
Target Compound C₁₅H₁₃ClNO₂S₂ 5-Chlorothiophen-2-yl, 2-(4-methoxyphenyl)thiazolidin-3-yl Not specified Not detailed
Compound 5 (4-Thiazolidinone derivative) C₂₄H₂₀N₃O₃S 4-Methoxyphenyl, 4-hydroxyphenyl Not specified Reflux in DMF/AcOH
Bhole & Bhusari (2010) Thiadiazole derivative Variable 4-Hydroxyphenyl, 5-substituted alkyl/aryl, thiadiazole/thiazole Antitumor (in vitro) Multi-step synthesis
BRQ (Thiazol-based methanone) C₁₆H₁₂ClFN₃OS 3-Chloroanilino, 4-fluorophenyl Not specified Not detailed
JWH-201 (Synthetic cannabinoid) C₂₂H₂₃NO₂ 4-Methoxyphenyl, 1-pentylindol-3-yl Psychoactive Palladium-catalyzed coupling
Key Observations :

Thiazolidin vs. Thiazolidinone: The target compound’s thiazolidin ring lacks the ketone oxygen present in thiazolidinone derivatives (e.g., ), which may reduce hydrogen-bonding capacity but enhance lipophilicity .

The 4-methoxyphenyl group, common in analogs like JWH-201, donates electron density via the methoxy group, possibly enhancing membrane permeability .

Heteroaromatic Diversity : Analogs such as BRQ () replace thiophene with fluorophenyl groups, altering electronic properties and steric bulk, which could modulate target selectivity .

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